![molecular formula C25H20ClNO5 B6544481 2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide CAS No. 929371-92-6](/img/structure/B6544481.png)
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
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Overview
Description
2-Chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (CBM-2) is a small molecule that has been studied for its potential applications in scientific research. CBM-2 is a member of the benzofuran class of compounds, which are characterized by their ability to interact with proteins, enzymes, and other cellular components. CBM-2 has been studied for its potential to be used as an inhibitor of the enzyme protein kinase C (PKC).
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products obtained from this synthesis are purified, and their analysis is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Antioxidant Activity
The compound has been found to exhibit in vitro antioxidant activity. This activity is determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
The compound has been tested for its in vitro growth inhibitory activity against different bacteria . It has shown effective antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .
Metal Chelate Activity
One of the benzamide compounds has been shown to exhibit effective metal chelate activity . This suggests potential applications in areas where metal chelation is beneficial, such as in the treatment of heavy metal poisoning.
Potential Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in various natural products in organic chemistry and have been widely used in medical, industrial, biological and potential drug industries .
Industrial Applications
Amide compounds are broadly used in industrial sectors such as plastic, rubber industry, paper industry, and agriculture . They are widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown a broad range of biological activities, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .
Mode of Action
Benzamides generally interact with their targets by forming hydrogen bonds and hydrophobic interactions, which can lead to changes in the target’s function or structure .
Biochemical Pathways
Benzamides have been known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Benzamides have been reported to exhibit a wide range of biological activities, including antioxidant and antibacterial activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO5/c1-14-18-12-15(27-25(29)17-6-4-5-7-20(17)26)8-10-22(18)32-24(14)23(28)19-13-16(30-2)9-11-21(19)31-3/h4-13H,1-3H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJLPXGAIFMKHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=C(C=CC(=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide |
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